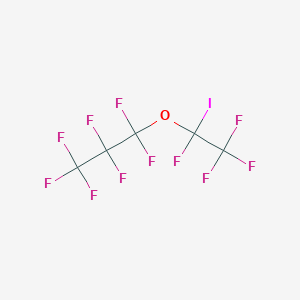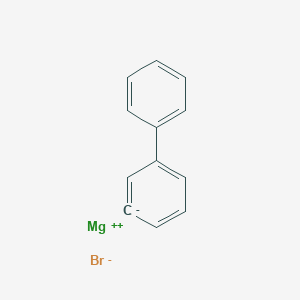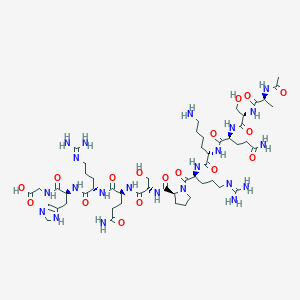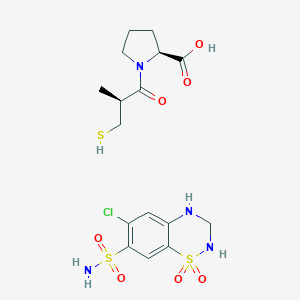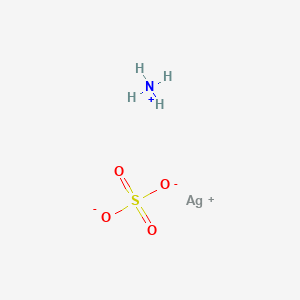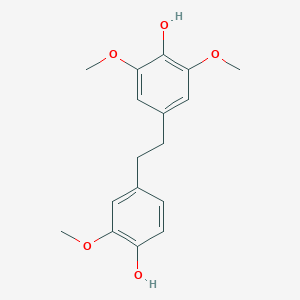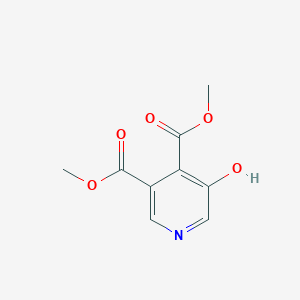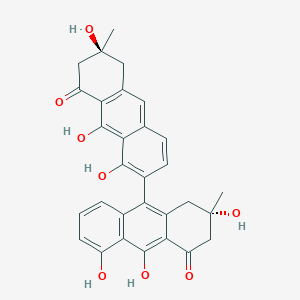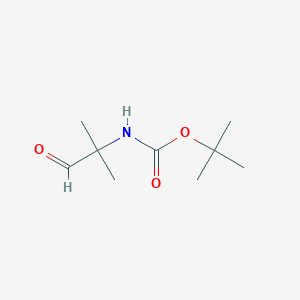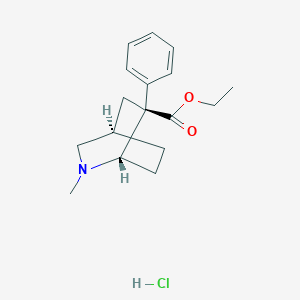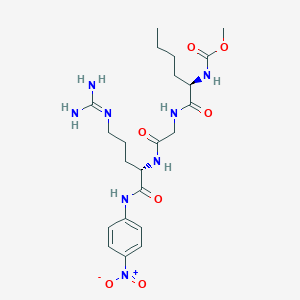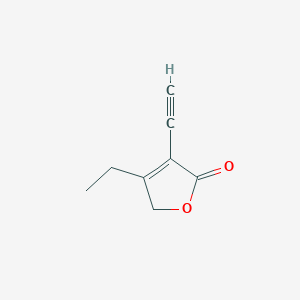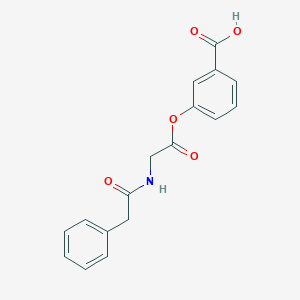
3-(((Phenylacetyl)glycyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((Phenylacetyl)glycyl)oxy)benzoic acid, commonly known as PGBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PGBA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PGBA has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, PGBA has been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and yield. In environmental science, PGBA has been studied for its potential use in wastewater treatment, as it has been shown to effectively remove heavy metals from contaminated water.
Wirkmechanismus
The mechanism of action of PGBA is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that PGBA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PGBA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.
Biochemische Und Physiologische Effekte
PGBA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, enhance plant growth and yield, and remove heavy metals from contaminated water. PGBA has also been shown to have antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PGBA in lab experiments is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. PGBA is also relatively expensive compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several future directions for PGBA research. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action of PGBA and to optimize its use in lab experiments. Finally, there is potential for PGBA to be used in environmental science, particularly in the development of new wastewater treatment methods.
Synthesemethoden
PGBA can be synthesized through a multi-step process that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting compound with salicylic acid. The final product is then purified using various techniques, such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
108695-68-7 |
|---|---|
Produktname |
3-(((Phenylacetyl)glycyl)oxy)benzoic acid |
Molekularformel |
C17H15NO5 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
3-[2-[(2-phenylacetyl)amino]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22) |
InChI-Schlüssel |
YVDBYFABAPNOIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
Andere CAS-Nummern |
108695-68-7 |
Synonyme |
3-(((phenylacetyl)glycyl)oxy)benzoic acid PhAcGlcOB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



